molecular formula C17H17ClN2O4S B2683637 ETHYL 2-[(Z)-N'-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE CAS No. 833429-58-6

ETHYL 2-[(Z)-N'-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE

Cat. No.: B2683637
CAS No.: 833429-58-6
M. Wt: 380.84
InChI Key: ALKQCJAYMDFGMJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(Z)-N'-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE is a sulfonamide-containing imidazole derivative characterized by a 4-chlorobenzenesulfonyl group, a phenylmethanimidamido moiety, and an ethyl acetate ester. The compound’s synthesis likely involves condensation reactions between sulfonamide intermediates and acetic acid derivatives under reflux conditions, as seen in analogous procedures for related sulfonamides .

Properties

IUPAC Name

ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-24-16(21)12-19-17(13-6-4-3-5-7-13)20-25(22,23)15-10-8-14(18)9-11-15/h3-11H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQCJAYMDFGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, leading to the formation of different ester derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(Z)-N’-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, influencing their activity. The phenylmethanimidamido group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs include imidazole-based ethyl acetate derivatives with varying substituents (Figure 1 in ) . These analogs differ in aryl substituents, halogenation patterns, and functional groups, which influence their physicochemical and biological properties.

Table 1: Comparative Analysis of Structural Features

Compound ID (From ) Core Structure Key Substituents Notable Features
Target Compound Imidazole - 4-Chlorobenzenesulfonyl
- Phenylmethanimidamido
- Ethyl acetate ester
Enhanced electrophilicity due to sulfonyl group; potential for π-π stacking from phenyl groups.
A Imidazole - 2,5-Diphenyl Lacks sulfonamide group; increased hydrophobicity from dual phenyl rings.
C Imidazole - 5-(4-Chlorophenyl)
- 2-Phenyl
Chlorine atom enhances halogen bonding but lacks sulfonyl group.
F Imidazole - 5-(4-Chlorophenyl)
- 2-Methyl
Methyl group reduces steric hindrance compared to phenyl substituents.

Key Observations:

Solubility and Lipophilicity : The phenylmethanimidamido group increases lipophilicity, which may reduce aqueous solubility relative to methyl-substituted analogs (F).

Halogen Effects : The 4-chloro substituent in the target compound and analog C facilitates halogen bonding, a critical factor in target binding affinity.

Methodological Considerations for Characterization

The structural elucidation of such compounds typically employs:

  • Crystallographic Tools : Programs like SHELX and WinGX () are critical for resolving anisotropic displacement parameters and molecular packing .
  • Synthetic Protocols : Reactions in glacial acetic acid or dioxane () optimize yields for sulfonamide-imidazole hybrids .

Biological Activity

Ethyl 2-[(Z)-N'-(4-chlorobenzenesulfonyl)-1-phenylmethanimidamido]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structure, and biological properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S. It features a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl chloroacetate with a precursor containing a phenylmethanimidamide moiety, leading to the formation of the desired ethyl ester derivative.

Biological Activity Overview

1. Anticancer Activity

Research indicates that compounds with quinazoline and sulfonamide derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

  • Case Study : A study conducted by Khalil et al. (2003) demonstrated that similar quinazoline derivatives showed IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development in cancer therapeutics .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Sulfonamides are well-documented for their antibacterial effects.

  • Research Findings : Al-Majidi & Al-Khuzaie (2015) reported that sulfonamide derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, indicating that similar compounds may possess comparable efficacy .

3. Anticonvulsant Properties

Some derivatives of related compounds have shown anticonvulsant activity, which could be linked to their ability to modulate neurotransmitter systems.

  • Case Study : El-Azab (2013) explored the anticonvulsant effects of various quinazoline derivatives and noted significant protective effects in animal models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other key enzymes involved in tumor growth and microbial metabolism.
  • Receptor Modulation : The compound may influence neurotransmitter receptors, contributing to its anticonvulsant effects.

Data Table: Biological Activity Summary

Activity TypeReferenceIC50/Effectiveness
AnticancerKhalil et al., 2003Micromolar range
AntimicrobialAl-Majidi & Al-Khuzaie, 2015Broad-spectrum activity
AnticonvulsantEl-Azab, 2013Significant protective effects

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